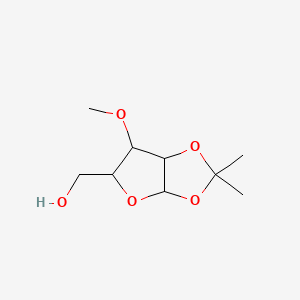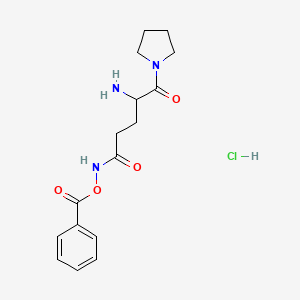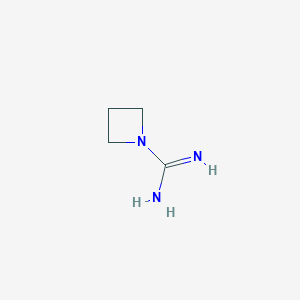
Azetidine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azetidine-1-carboximidamide can be synthesized through several methods, including ring contraction, cycloaddition reactions, and C–H activation. . This reaction typically proceeds under photochemical conditions, providing a straightforward route to functionalized azetidines.
Industrial Production Methods
Industrial production of this compound often involves large-scale cycloaddition reactions and coupling with Grignard reagents. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-1-carboxylic acid derivatives, while reduction can produce azetidine-1-carboxamides .
Applications De Recherche Scientifique
Azetidine-1-carboximidamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of azetidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered ring, which facilitates bond cleavage and functionalization under appropriate conditions . This unique reactivity allows it to participate in various biochemical processes and exert its effects on target molecules.
Comparaison Avec Des Composés Similaires
Azetidine-1-carboximidamide can be compared with other similar compounds, such as aziridines and pyrrolidines:
Aziridines: These three-membered ring compounds are less stable and more reactive than azetidines due to higher ring strain.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H9N3 |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
azetidine-1-carboximidamide |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-2-1-3-7/h1-3H2,(H3,5,6) |
Clé InChI |
YOYWPDYQVWWKMW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B12282476.png)

![5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)
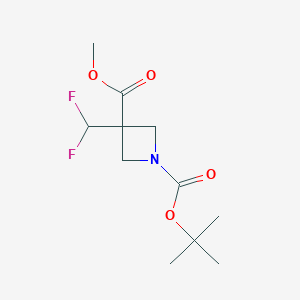
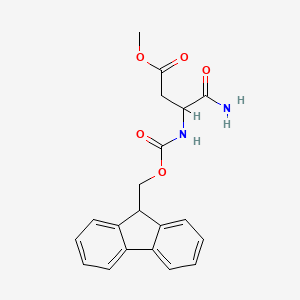
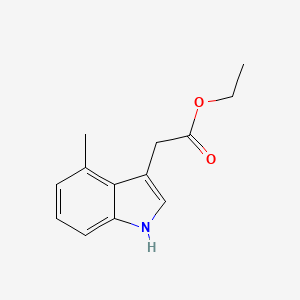
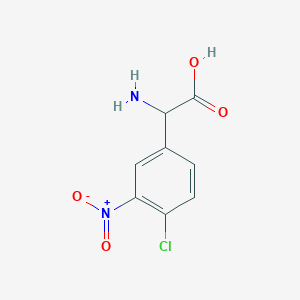

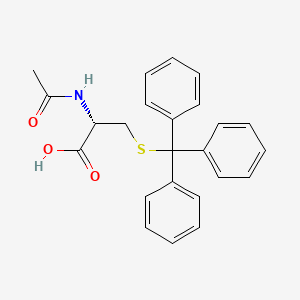
![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
